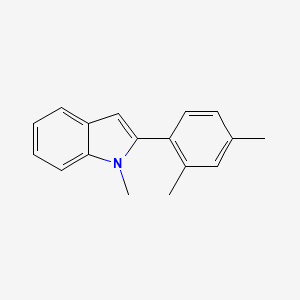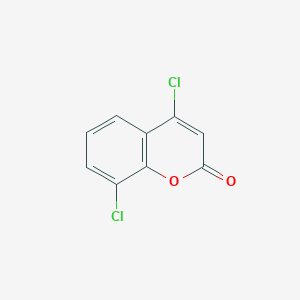
4,8-Dichlorocoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichlorocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various applications, including pharmaceuticals, cosmetics, and agrochemicals. This compound, specifically, is characterized by the presence of chlorine atoms at the 4 and 8 positions of the coumarin ring, which can significantly alter its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichlorocoumarin typically involves the chlorination of coumarin derivatives. One common method is the direct chlorination of 4-hydroxycoumarin using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
4,8-Dichlorocoumarin can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The coumarin ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace chlorine atoms with methoxy or hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the coumarin ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the coumarin ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or hydroxyl derivatives, while oxidation can produce quinone derivatives.
科学研究应用
4,8-Dichlorocoumarin has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4,8-Dichlorocoumarin involves its interaction with specific molecular targets and pathways. The chlorine atoms can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
4-Hydroxycoumarin: A precursor to many coumarin derivatives, known for its anticoagulant properties.
7-Hydroxycoumarin: Another coumarin derivative with significant biological activities.
4-Chlorocoumarin: Similar to 4,8-Dichlorocoumarin but with only one chlorine atom, affecting its reactivity and biological properties.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other coumarin derivatives. This dual chlorination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
属性
分子式 |
C9H4Cl2O2 |
|---|---|
分子量 |
215.03 g/mol |
IUPAC 名称 |
4,8-dichlorochromen-2-one |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H |
InChI 键 |
VJLQCLCAIFNHSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)OC(=O)C=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


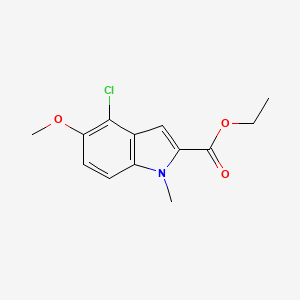
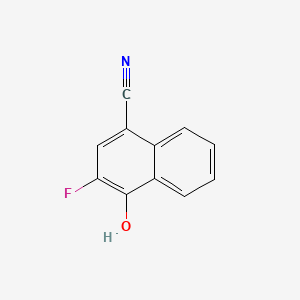

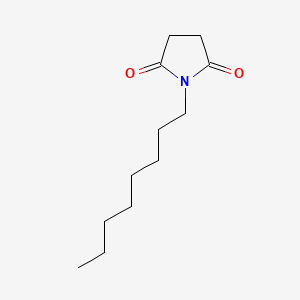
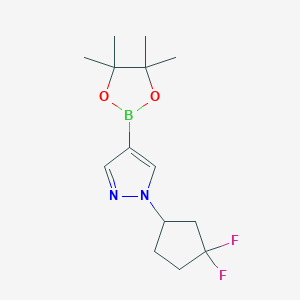
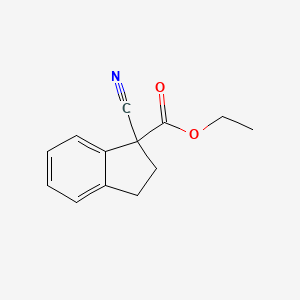
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
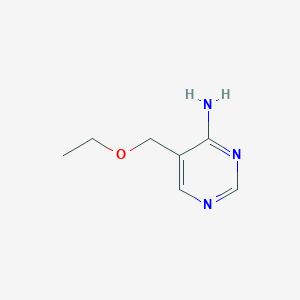

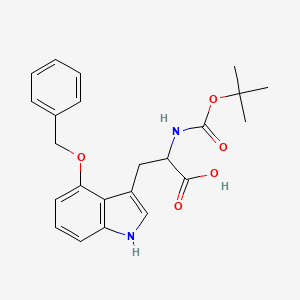
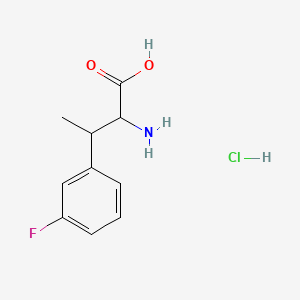
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
